2-Tert-butyl-5-chloro-6-nitrobenzoxazole
CAS No.: 102405-54-9
Cat. No.: VC14453235
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102405-54-9 |
|---|---|
| Molecular Formula | C11H11ClN2O3 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 2-tert-butyl-5-chloro-6-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C11H11ClN2O3/c1-11(2,3)10-13-7-4-6(12)8(14(15)16)5-9(7)17-10/h4-5H,1-3H3 |
| Standard InChI Key | UQNSVSRPHNOKAY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Tert-butyl-5-chloro-6-nitrobenzoxazole has a molecular weight of 273.69 g/mol and the following structural features:
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Benzoxazole core: A fused benzene and oxazole ring system.
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Substituents:
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Tert-butyl group (–C(CH₃)₃) at the 2-position.
– Chlorine atom at the 5-position.
– Nitro group (–NO₂) at the 6-position.
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The tert-butyl group enhances steric bulk, potentially improving binding affinity in biological systems, while the nitro group contributes to electronic effects that influence reactivity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves three main stages (Table 1) :
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 10–20°C | 80 | |
| Chlorination | SO₂Cl₂ in ethyl acetate, 20°C | 85 | |
| tert-Butylation | tert-butyl chloride, AlCl₃, 0°C | 70 |
Nitration of Benzoxazole Precursors
Starting from 5-chloro-2-methylbenzoxazole, nitration with concentrated nitric and sulfuric acids introduces the nitro group at the 6-position. Temperature control (<20°C) is critical to avoid byproducts .
Chlorination
Sulfuryl chloride (SO₂Cl₂) in ethyl acetate selectively chlorinates the 5-position. Excess reagent (2 equivalents) ensures complete conversion .
tert-Butylation
Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ introduces the bulky tert-butyl group. Low temperatures (0°C) minimize polysubstitution.
Process Optimization
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Catalyst Screening: Raney nickel (5 wt%) in tetrahydrofuran improves nitro group reduction efficiency (95% conversion) .
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Solvent Effects: Ethyl acetate enhances chlorination selectivity by stabilizing intermediate carbocations.
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group at C6 can be reduced to an amine using H₂/Pd-C (10 atm, 25°C), forming 6-amino derivatives. This intermediate serves as a precursor for further functionalization:
Electrophilic Substitution
The electron-deficient benzoxazole ring undergoes electrophilic substitution at C4 and C7. For example, bromination with Br₂/FeBr₃ yields 4-bromo derivatives.
| Compound | IC₅₀ (µM) | Nitro Position | Substituent |
|---|---|---|---|
| 1a (5-nitro, tert-butyl) | 17.41 | 5 | 4-tert-butylphenyl |
| Cisplatin | 19.65 | – | – |
Compound 1a outperforms cisplatin, with molecular docking showing strong binding to caspase-3 (ΔG = −9.2 kcal/mol) . The tert-butyl group enhances hydrophobic interactions in the enzyme’s active site.
Structure-Activity Relationships (SAR)
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Nitro Position: 5-Nitro derivatives exhibit 1.5× higher activity than 6-nitro isomers .
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Substituent Effects: tert-Butyl groups improve cell membrane permeability compared to methyl groups .
Applications in Material Science
Organic Electronics
Nitrobenzoxazoles serve as electron-transport layers in OLEDs due to their high electron affinity (EA = −3.1 eV). The tert-butyl group reduces crystallinity, enhancing film-forming properties.
Polymer Additives
Incorporating 2-tert-butyl-5-chloro-6-nitrobenzoxazole into polyesters improves thermal stability (T₅₀% degradation = 320°C vs. 280°C for pure PET).
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